(2S)-2-tert-butylbicyclo[2.2.1]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-tert-butylbicyclo[221]heptane is a bicyclic compound characterized by its unique structure, which includes a tert-butyl group attached to the second carbon of the bicyclo[221]heptane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-tert-butylbicyclo[2.2.1]heptane typically involves the cycloaddition reactions of suitable precursors. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the cycloaddition.
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions using continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-tert-butylbicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the bicyclic structure, often leading to the formation of more stable derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different substituents onto the bicyclic framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like halides and amines are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction can produce more saturated bicyclic compounds.
Scientific Research Applications
(2S)-2-tert-butylbicyclo[2.2.1]heptane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and protein-ligand binding.
Industry: Used in the production of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of (2S)-2-tert-butylbicyclo[2.2.1]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane: Lacks the tert-butyl group, making it less sterically hindered and potentially less reactive.
Bicyclo[2.1.1]hexane: A smaller bicyclic compound with different chemical properties and reactivity.
2-azabicyclo[2.2.1]heptane: Contains a nitrogen atom in the bicyclic framework, leading to different chemical behavior and applications.
Uniqueness
(2S)-2-tert-butylbicyclo[2.2.1]heptane is unique due to the presence of the tert-butyl group, which introduces steric hindrance and influences the compound’s reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where such properties are desired.
Properties
CAS No. |
1125-54-8 |
---|---|
Molecular Formula |
C11H20 |
Molecular Weight |
152.28 g/mol |
IUPAC Name |
(2S)-2-tert-butylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C11H20/c1-11(2,3)10-7-8-4-5-9(10)6-8/h8-10H,4-7H2,1-3H3/t8?,9?,10-/m0/s1 |
InChI Key |
BCKRBCNEFQYOCE-RTBKNWGFSA-N |
Isomeric SMILES |
CC(C)(C)[C@H]1CC2CCC1C2 |
Canonical SMILES |
CC(C)(C)C1CC2CCC1C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.